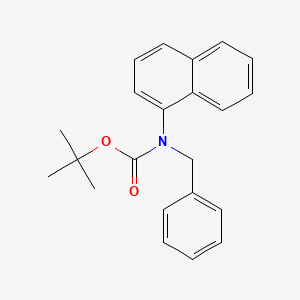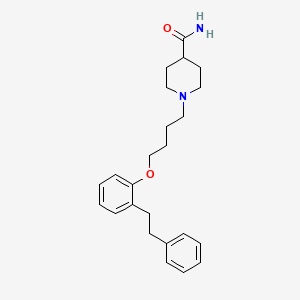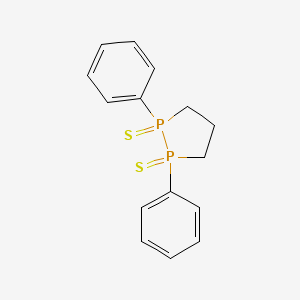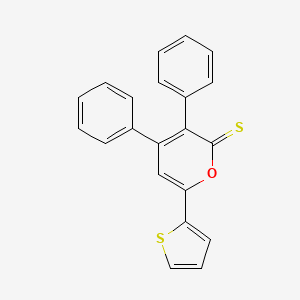
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7HF13. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the hexene moiety allows for addition reactions with hydrogen, halogens, and other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond results in the formation of a fully saturated fluorinated hexane derivative .
Scientific Research Applications
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing reaction pathways and product formation .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated compound with similar properties but a different structural framework.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: A fluorinated hexane derivative with additional functional groups.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A related compound with a similar degree of fluorination but a different carbon backbone.
Uniqueness
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Properties
CAS No. |
67437-94-9 |
|---|---|
Molecular Formula |
C7HF13 |
Molecular Weight |
332.06 g/mol |
IUPAC Name |
1,1,1,3,4,4,5,5,6,6-decafluoro-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C7HF13/c8-2(1(6(15,16)17)7(18,19)20)4(11,12)5(13,14)3(9)10/h3H |
InChI Key |
PUIDVIJPWWPRTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)




![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)



![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)



